4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 4-formylbenzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluoropropyl methacrylate: Used in polymer synthesis with similar fluorinated properties.
2,2,3,3-Tetrafluorobutane-1,4-diol: Utilized in the synthesis of polyurethanes and other fluorinated materials.
3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane: Another fluorinated compound used in the production of specialty polymers
Biological Activity
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C11H12F4N2O2
- Molecular Weight: 280.22 g/mol
- CAS Number: 438473-25-7
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydrazide functional group is known for its ability to form hydrazones, which can exhibit diverse pharmacological effects.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of benzohydrazides can act as inhibitors for various enzymes. For example, hydrazones derived from related compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The IC50 values for these enzymes ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
2. Antimicrobial Activity
Hydrazide-hydrazone derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 3.91 µg/mL .
3. Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines with IC50 values as low as 0.77 µM against specific cancer types . The structure-activity relationship (SAR) analysis suggests that modifications on the benzohydrazide scaffold can enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Case Study: Anticancer and Antimicrobial Screening
In a study investigating a series of hydrazone derivatives synthesized from benzohydrazides, the compounds were screened for both antimicrobial and anticancer activities:
- Antimicrobial Testing: Compounds were tested against a panel of microorganisms including Staphylococcus aureus and Mycobacterium tuberculosis. Several exhibited promising activity with low MIC values.
- Anticancer Testing: The same set was evaluated against human cancer cell lines (e.g., HepG2). Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.
Compound | MIC (µg/mL) | IC50 (µM) | Target |
---|---|---|---|
Compound A | 3.91 | - | S. aureus |
Compound B | - | 0.77 | LN-229 |
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-1-3-8(4-2-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKWGDWQILHAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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